methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This core structure is known for its presence in various pharmaceutical agents due to its biological activity and versatility in chemical synthesis . The azidomethyl group attached to the imidazo[1,2-a]pyridine ring adds further reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require high temperatures and the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines, including this compound, have focused on improving yield and efficiency. Recent advancements include metal-free and aqueous synthesis under ambient conditions, which offer a more environmentally friendly approach . For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums has been shown to produce high yields in a short amount of time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve moderate to high temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with molecular targets in biological systems. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules . The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the azidomethyl and carboxylate groups.
Imidazo[1,2-a]pyridine-5-carboxylate: Similar structure but without the azidomethyl group.
2-(Azidomethyl)imidazo[1,2-a]pyridine: Lacks the carboxylate group.
Uniqueness
Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate is unique due to the presence of both the azidomethyl and carboxylate groups, which enhance its reactivity and potential for further functionalization .
Properties
CAS No. |
2648946-35-2 |
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Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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